- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

Cas no 915377-39-8 (1H-Indole-7-propanoic acid methyl ester)

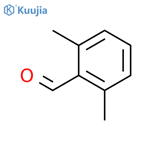

915377-39-8 structure

Nom du produit:1H-Indole-7-propanoic acid methyl ester

1H-Indole-7-propanoic acid methyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Indole-7-propanoic acid methyl ester

- Methyl 3-(1H-indol-7-yl)propanoate

- Methyl 1H-indole-7-propanoate (ACI)

- DTXSID30743195

- Methyl3-(1H-indol-7-yl)propanoate

- 915377-39-8

-

- Piscine à noyau: 1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3

- La clé Inchi: LFGLWJYEJQYOEH-UHFFFAOYSA-N

- Sourire: O=C(CCC1C2=C(C=CN2)C=CC=1)OC

Propriétés calculées

- Qualité précise: 203.094628657g/mol

- Masse isotopique unique: 203.094628657g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 4

- Complexité: 230

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.3

- Surface topologique des pôles: 42.1Ų

1H-Indole-7-propanoic acid methyl ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147233-1g |

methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$609 | 2024-07-20 | |

| Alichem | A199009936-1g |

Methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$615.44 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748855-1g |

Methyl 3-(1h-indol-7-yl)propanoate |

915377-39-8 | 98% | 1g |

¥6457.00 | 2024-04-25 | |

| Chemenu | CM147233-1g |

methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$729 | 2021-08-05 | |

| Crysdot LLC | CD11017757-1g |

Methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95+% | 1g |

$772 | 2024-07-19 |

1H-Indole-7-propanoic acid methyl ester Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Référence

- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

2.1 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Hydrogen Catalysts: Palladium

Référence

- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators, Tetrahedron Letters, 2006, 47(43), 7579-7582

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium

Référence

- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators, Tetrahedron Letters, 2006, 47(43), 7579-7582

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: 1,2-Dichloroethane ; 4 h, 120 - 130 °C

2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Référence

- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

1H-Indole-7-propanoic acid methyl ester Raw materials

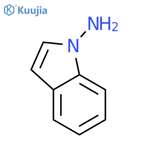

- 1-Aminoindole

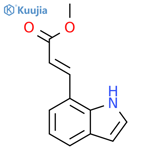

- Methyl 3-(1H-Indol-7-yl)acrylate

- 2,6-Dimethylbenzaldehyde

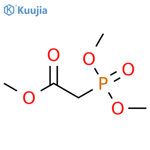

- methyl 2-(dimethoxyphosphoryl)acetate

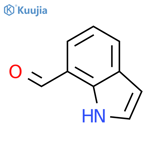

- 1H-Indole-7-carbaldehyde

1H-Indole-7-propanoic acid methyl ester Preparation Products

1H-Indole-7-propanoic acid methyl ester Littérature connexe

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

2. Back matter

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

915377-39-8 (1H-Indole-7-propanoic acid methyl ester) Produits connexes

- 5548-09-4(Methyl 3-(1H-indol-3-yl)propanoate)

- 116569-00-7(3-(methoxycarbonyl)cyclobutane-1-carboxylic acid)

- 9007-16-3(Carbomer 934 (Technical Grade))

- 2680840-73-5(benzyl N-(3-hydroxy-4-methylphenyl)methylcarbamate)

- 101976-73-2(Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)-)

- 40225-14-7(O-Valeroyl-L-carnitine)

- 70837-21-7(methyl 2-aminobut-3-enoate)

- 1996640-84-6(Benzonitrile, 2-[1,2-dihydro-2-oxo-5-(2-pyrimidinyl)-3-pyridinyl]-)

- 2228508-51-6(3-(methoxymethyl)furan-2-ylmethanesulfonyl chloride)

- 2639390-71-7(rac-(3R,6R)-1-(tert-butoxy)carbonyl-6-(propan-2-yl)piperidine-3-carboxylic acid)

Fournisseurs recommandés

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan brilliant Technology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membre gold

Fournisseur de Chine

Lot